(2R)-4-phenylbutan-2-amine hydrochloride
Description
Properties
CAS No. |
826-16-4 |
|---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
(2R)-4-phenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11)7-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
LVQSUJANKVLTKT-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The ketone undergoes condensation with a chiral amine auxiliary, such as (R)-α-methylbenzylamine, in the presence of a mild Lewis acid (e.g., titanium isopropoxide). This forms an imine intermediate, which is subsequently reduced under hydrogenation conditions. Catalysts such as Raney nickel or palladium on carbon (Pd/C) facilitate the hydrogenation at moderate pressures (2–10 bar) and temperatures (15–40°C).
Example Protocol (Patent WO2006030017A1):
Optimization of Diastereoselectivity
Diastereomeric ratios are highly dependent on the choice of Lewis acid and catalyst. Titanium-based Lewis acids outperform aluminium or boron analogues, likely due to their stronger coordination to the imine intermediate. Increasing hydrogen pressure to 8–10 bar enhances reaction rates without compromising selectivity.
Diastereomer Separation and Purification
Following reductive amination, the resultant diastereomers require chromatographic separation to isolate the desired (R,R)-configured intermediate.
Chromatographic Techniques
Flash chromatography using silica gel and gradient eluents (e.g., cyclohexane/ethyl acetate/ammonium hydroxide) achieves baseline separation. For example, a 93:3:4 heptane/EtOAc/NH₄OH system resolves diastereomers with 98% de.
Table 1. Chromatographic Conditions for Diastereomer Separation
| Eluent System | Column Type | de (%) | Yield (%) |
|---|---|---|---|
| Heptane/EtOAc/NH₄OH | Silica Gel | 98 | 78 |
| Cyclohexane/EtOAc/NH₄OH | Silica Gel | 80 | 89 |
Hydrogenolysis of Chiral Auxiliaries
The final step involves cleaving the chiral auxiliary to yield enantiopure (2R)-4-phenylbutan-2-amine. Catalytic hydrogenolysis using Pd(OH)₂/C under acidic conditions is the method of choice.
Reaction Parameters
-
Catalyst: 20% Pd(OH)₂/C (Pearlman’s catalyst).
-
Conditions: H₂ (8 bar), HCl (1 M), 25°C, 6 h.
Critical Considerations:
-
Excess HCl ensures immediate protonation of the free amine, preventing racemization.
-
Catalyst recycling (up to 3 cycles) maintains efficiency without significant loss in activity.
Salt Formation and Crystallization
The free amine is converted to its hydrochloride salt via treatment with concentrated HCl in ethanol, followed by recrystallization from hot isopropanol.
Procedure:
-
Dissolve (2R)-4-phenylbutan-2-amine in anhydrous EtOH (10 vol).
-
Add HCl gas until pH < 2.0.
-
Concentrate under reduced pressure and recrystallize.
Comparative Analysis with Historical Methods
Earlier syntheses, such as Clifton et al. (1982), relied on prolonged hydrogenation (120 h) with Raney nickel, yielding 37% after recrystallization and 70% ee. Modern protocols reduce reaction times to 10–12 h with ee values exceeding 98%, underscoring the efficacy of advanced catalytic systems.
Industrial-Scale Adaptations
For kilogram-scale production, continuous hydrogenation reactors and in-line pH monitoring are employed to maintain consistency. Key metrics:
-
Throughput: 50–100 kg/month.
-
Cost: $150–200/g (commercial suppliers).
Chemical Reactions Analysis
Types of Reactions
(2R)-4-phenylbutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
Medicinal Chemistry
(2R)-4-phenylbutan-2-amine hydrochloride is primarily explored for its therapeutic potential. Its structural characteristics enable it to interact with various biological targets, making it a candidate for drug development.
Key Therapeutic Areas :
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Compounds similar to (2R)-4-phenylbutan-2-amine hydrochloride have shown promise as DPP-4 inhibitors, which are crucial in the management of type 2 diabetes. Studies indicate that fluorinated derivatives exhibit enhanced inhibitory potency compared to non-fluorinated counterparts .
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| (2R)-4-Phenylbutan-2-amine | 45 | |
| Non-fluorinated analog | 120 |
Biological Research
The compound is investigated for its potential antimicrobial and neuroprotective effects. Its lipophilic nature enhances bioavailability, making it suitable for various biological assays.
Antimicrobial Activity :
Research indicates that (2R)-4-phenylbutan-2-amine hydrochloride exhibits significant activity against both Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell wall synthesis .
Neuroprotective Effects :
Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases .
Synthesis of Pharmaceuticals
(2R)-4-phenylbutan-2-amine hydrochloride serves as a building block in the synthesis of more complex pharmaceutical compounds. Its ability to form stable intermediates makes it valuable in the development of new drugs.
Material Science
This compound can be utilized in creating advanced materials due to its chemical stability. Fluorinated compounds often exhibit enhanced resistance to degradation, making them suitable for coatings and polymers .
Case Study 1: DPP-4 Inhibition
A study evaluating various trifluorophenyl derivatives highlighted (2R)-4-phenylbutan-2-amine hydrochloride's superior DPP-4 inhibitory action with an IC50 value significantly lower than non-fluorinated analogs. This suggests its potential as a therapeutic agent for managing hyperglycemia in type 2 diabetes patients .
Case Study 2: Antimicrobial Properties
In comparative analyses, fluorinated compounds containing trifluoromethyl groups exhibited enhanced antimicrobial activity against a range of bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis, underscoring the compound's utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of (2R)-4-phenylbutan-2-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Data Tables
Research Findings
- Substituent Effects : Fluorinated analogues (e.g., 4-(2,6-difluorophenyl)) show enhanced pharmacokinetic profiles but require optimization for target selectivity .
- Stereochemical Purity : The 99% ee of (2R)-4-phenylbutan-2-amine via CvTA resolution ensures compliance with regulatory standards for chiral drugs .
Biological Activity
(2R)-4-phenylbutan-2-amine hydrochloride, also known as (2R)-4-phenylbutan-2-amine , is a chiral amine that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN·HCl
- Molecular Weight : 149.23 g/mol
- Chirality : The compound exists as a single enantiomer, which influences its biological properties and interactions with biological targets.
The biological activity of (2R)-4-phenylbutan-2-amine hydrochloride is primarily mediated through its interaction with neurotransmitter systems. It is hypothesized to act on various receptors, including:
- Dopamine Receptors : Potential modulation of dopaminergic pathways could influence mood and behavior.
- Serotonin Receptors : Interaction with serotonin pathways suggests possible applications in treating mood disorders.
Neurotransmitter Modulation
Research indicates that (2R)-4-phenylbutan-2-amine hydrochloride may enhance neurotransmitter release or inhibit reuptake, leading to increased availability in the synaptic cleft. This mechanism is crucial in understanding its potential therapeutic effects in conditions like depression and anxiety.
Pharmacological Studies
- Case Study: Antidepressant Activity
- Enzymatic Activity
Synthesis and Production
The synthesis of (2R)-4-phenylbutan-2-amine hydrochloride typically involves asymmetric hydrogenation techniques. Key methods include:
- Asymmetric Hydrogenation : Utilizing chiral catalysts to produce the desired enantiomer with high selectivity.
| Method | Catalyst | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | 85 | >99 |
Research Findings
Recent studies have expanded the understanding of (2R)-4-phenylbutan-2-amine hydrochloride's biological activity:
- Biocatalytic Conversion : Research highlighted a cell-free biocatalytic system that effectively converted racemic 4-phenylbutanol into both enantiomers of 4-phenylbutan-2-amine with high enantioselectivity .
- Substrate Scope Expansion : Investigations into native amine dehydrogenases revealed their capability to convert bulky amines like 4-phenylbutan-2-amines with good conversions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2R)-4-phenylbutan-2-amine hydrochloride, and how can enantioselectivity be controlled during synthesis?
- Methodological Answer : The compound is synthesized via reductive amination of 4-phenylbutan-2-one using enzymes like AspRedAm. For example, AspRedAm catalyzes the reaction with allylamine, producing (2R)-4-phenylbutan-2-amine with up to 90% enantiomeric excess (ee) after mutation (e.g., W210F mutation) . Asymmetric transfer hydrogenation (ATH) of N-(tert-butylsulfinyl)imines derived from ketones is another approach, yielding 65% ee under optimized conditions . Key parameters include enzyme engineering, reaction temperature, and chiral auxiliaries to enhance stereochemical outcomes.
Q. How can researchers characterize the enantiomeric purity of (2R)-4-phenylbutan-2-amine hydrochloride?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) is standard. Nuclear magnetic resonance (NMR) using chiral solvating agents or derivatization with enantiopure reagents (e.g., Mosher’s acid chloride) can also resolve enantiomers. Mass spectrometry (MS) coupled with ion mobility separation provides complementary data on purity and structural integrity .
Q. What safety protocols are recommended for handling (2R)-4-phenylbutan-2-amine hydrochloride in laboratory settings?
- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact. Storage should be in airtight containers at room temperature, away from light and moisture. Emergency procedures for spills include neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can enantioselectivity in the enzymatic synthesis of (2R)-4-phenylbutan-2-amine hydrochloride be systematically optimized?
- Methodological Answer : Employ structure-guided semi-rational enzyme engineering. For AspRedAm, mutations at residue W210 (e.g., W210F) enhance substrate binding and catalytic efficiency. Directed evolution with iterative saturation mutagenesis followed by high-throughput screening (e.g., UV/Vis assays for cofactor regeneration) can identify variants with improved ee (>90%) . Computational docking studies (e.g., AutoDock Vina) predict mutation effects on substrate-enzyme interactions.
Q. What strategies resolve contradictions in reported enantiomeric excess values across studies?
- Methodological Answer : Discrepancies may arise from differences in reaction conditions (pH, temperature) or analytical methods. Reproduce experiments using standardized protocols (e.g., identical chiral columns for HPLC). Cross-validate results via polarimetry and circular dichroism (CD) spectroscopy. For example, the shift from 30% to 90% ee in AspRedAm-catalyzed reactions was traced to enzyme mutations, highlighting the need for precise reporting of biocatalyst variants .
Q. What mechanistic insights exist for the pharmacological activity of (2R)-4-phenylbutan-2-amine hydrochloride?
- Methodological Answer : The compound’s primary mechanism involves interaction with neurotransmitter systems. Radioligand binding assays (e.g., using [³H]-GABA) reveal affinity for GABA receptors, while electrophysiological patch-clamp studies assess ion channel modulation. Comparative studies with its (2S)-enantiomer can isolate stereospecific effects .
Q. How can metabolic stability and pharmacokinetics of (2R)-4-phenylbutan-2-amine hydrochloride be evaluated in preclinical models?
- Methodological Answer : Conduct in vitro microsomal stability assays (e.g., liver microsomes from rats/humans) to measure half-life (t½) and intrinsic clearance. In vivo pharmacokinetic studies in rodents involve intravenous/oral administration followed by LC-MS/MS quantification of plasma concentrations. Metabolite identification via high-resolution MS (HRMS) and NMR detects phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
